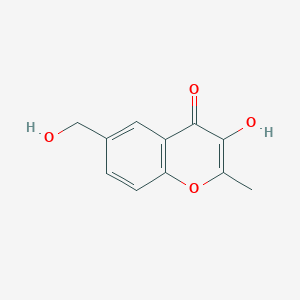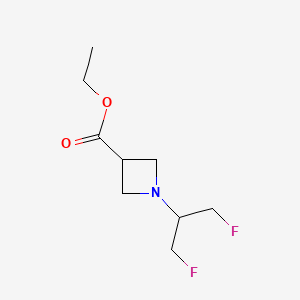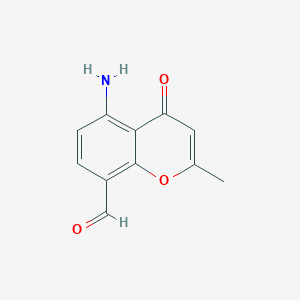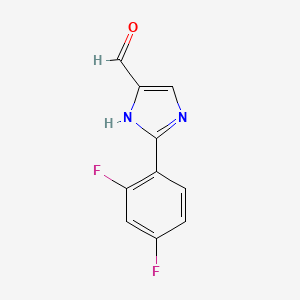
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one is a compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a hydroxyl group at the third position, a hydroxymethyl group at the sixth position, and a methyl group at the second position on the benzopyran ring. This structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions and can be completed in a single step, making it efficient and cost-effective.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions, scaled up to meet production demands. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or hydroxymethyl groups, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups play a crucial role in its biological activity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties and use in cosmetics.
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, used as a flavor enhancer in the food industry.
Uniqueness: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61407-15-6 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
3-hydroxy-6-(hydroxymethyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-6-10(13)11(14)8-4-7(5-12)2-3-9(8)15-6/h2-4,12-13H,5H2,1H3 |
InChI-Schlüssel |
DKRHRNJOZFPRTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)



![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)


![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)

![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)

